Cas no 1096955-27-9 (2-2-(1-benzofuran-2-yl)-1,3-thiazol-4-ylacetic acid)

2-2-(1-Benzofuran-2-yl)-1,3-thiazol-4-ylacetic acid is a heterocyclic compound featuring a benzofuran-thiazole core with an acetic acid functional group. This structure imparts unique reactivity and potential applications in medicinal chemistry and material science. The benzofuran moiety contributes to aromatic stability and π-conjugation, while the thiazole ring enhances electronic properties and coordination potential. The acetic acid group allows for further derivatization, making it a versatile intermediate for synthesizing bioactive molecules or functional materials. Its well-defined molecular architecture supports precise modifications, enabling tailored applications in drug discovery or optoelectronic research. The compound's stability and synthetic accessibility further enhance its utility in advanced chemical studies.
2-2-(1-benzofuran-2-yl)-1,3-thiazol-4-ylacetic acid structure
1096955-27-9 structure
Product Name:2-2-(1-benzofuran-2-yl)-1,3-thiazol-4-ylacetic acid
CAS No:1096955-27-9
MF:C13H9NO3S
MW:259.280462026596
CID:6411221
PubChem ID:43322552
Update Time:2025-06-13

2-2-(1-benzofuran-2-yl)-1,3-thiazol-4-ylacetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-2-(1-benzofuran-2-yl)-1,3-thiazol-4-ylacetic acid
    • EN300-1588462
    • AKOS006033103
    • 2-(2-(Benzofuran-2-yl)thiazol-4-yl)acetic acid
    • 2-[2-(1-benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid
    • 1096955-27-9
    • Inchi: 1S/C13H9NO3S/c15-12(16)6-9-7-18-13(14-9)11-5-8-3-1-2-4-10(8)17-11/h1-5,7H,6H2,(H,15,16)
    • InChI Key: WCWZBYXPAOQEBQ-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(=O)O)N=C1C1=CC2C=CC=CC=2O1

Computed Properties

  • Exact Mass: 259.03031432g/mol
  • Monoisotopic Mass: 259.03031432g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 3
  • Complexity: 325
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 91.6Ų

2-2-(1-benzofuran-2-yl)-1,3-thiazol-4-ylacetic acid Pricemore >>

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Additional information on 2-2-(1-benzofuran-2-yl)-1,3-thiazol-4-ylacetic acid

Comprehensive Overview of 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS No. 1096955-27-9)

2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS No. 1096955-27-9) is a heterocyclic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural features and potential applications. The compound combines a benzofuran moiety with a thiazole ring, linked via an acetic acid group, making it a versatile intermediate for drug discovery and material science. Researchers are particularly interested in its role as a building block for small-molecule inhibitors and bioactive agents, given its ability to interact with various biological targets.

In recent years, the demand for heterocyclic compounds like 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid has surged, driven by advancements in medicinal chemistry and drug design. This compound's molecular structure allows for modifications that can enhance its pharmacokinetic properties, such as solubility and bioavailability. A common query among researchers is how this compound compares to other thiazole derivatives in terms of efficacy and stability. Studies suggest that its benzofuran-thiazole hybrid structure offers superior binding affinity in certain enzymatic assays, making it a promising candidate for further development.

The synthesis of 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid typically involves multi-step organic reactions, including cyclization and functional group transformations. One of the key challenges in its production is optimizing yield while maintaining high purity, a topic frequently discussed in organic synthesis forums. Additionally, its CAS No. 1096955-27-9 is often searched in conjunction with spectroscopic data (e.g., NMR, IR) and chromatographic methods for quality control, reflecting the compound's importance in analytical chemistry.

Beyond pharmaceuticals, 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid has potential applications in material science, particularly in the development of organic semiconductors and fluorescent probes. Its conjugated system enables electron delocalization, a property highly sought after in optoelectronic devices. Users often inquire about its photophysical properties, such as absorption and emission spectra, which are critical for these applications.

From an SEO perspective, this compound's name and related terms like "benzofuran-thiazole hybrid" or "thiazole acetic acid derivative" are frequently searched in academic databases and chemical marketplaces. Addressing common questions—such as "What are the biological activities of 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid?" or "How to synthesize CAS 1096955-27-9?"—can improve the article's visibility. Furthermore, integrating trending topics like green chemistry and sustainable synthesis methods aligns with current user interests.

In conclusion, 2-[2-(1-Benzofuran-2-yl)-1,3-thiazol-4-yl]acetic acid (CAS No. 1096955-27-9) represents a multifaceted compound with broad applicability in drug development, material science, and analytical chemistry. Its unique molecular architecture and functional versatility continue to inspire innovative research, making it a subject of enduring relevance in scientific literature.

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